Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate
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Overview
Description
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential as a therapeutic agent for various cancers, particularly those with elevated levels of ribosomal RNA synthesis.
Mechanism of Action
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate selectively targets RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA promoter. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, leading to cancer cell death.
Biochemical and Physiological Effects:
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate is its selectivity for cancer cells with elevated levels of ribosomal RNA synthesis, which allows for targeted therapy. However, its mechanism of action may also lead to off-target effects and potential toxicity. Additionally, the synthesis of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate is complex and may limit its availability for research purposes.
Future Directions
Future research on Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate could focus on improving its selectivity and reducing potential toxicity. Additionally, its potential use in combination with other cancer therapies could be explored. Further studies could also investigate the role of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate involves a series of chemical reactions, starting with the reaction of 4-chloro-3-methoxybenzoic acid with 2-aminoethanol to form the corresponding ester. This ester is then reacted with cyclopropylamine and subsequently with phenylacetic acid to form the final product.
Scientific Research Applications
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to selectively target cancer cells with elevated levels of ribosomal RNA synthesis, which is a common feature of many cancer cells.
properties
IUPAC Name |
methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-24-17-12-14(20(23)25-2)8-11-16(17)26-18(13-6-4-3-5-7-13)19(22)21-15-9-10-15/h3-8,11-12,15,18H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSARFMZGSHACKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC=CC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate |
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